

A Comparative Guide to the Paf1 Complex's Interaction with BUR1 Kinase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BUR1*

Cat. No.: *B15542163*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the interaction between the Polymerase-Associated Factor 1 (Paf1) complex (Paf1C) and the **BUR1** kinase, critical players in the regulation of transcription elongation and chromatin modification. We present a comparative overview of this pathway, alternative mechanisms of Paf1C recruitment, and supporting experimental data to facilitate a comprehensive understanding for research and therapeutic development.

Overview of the Paf1 Complex and BUR1 Kinase

The Paf1 complex is a key multi-subunit protein complex that associates with RNA Polymerase II (Pol II) during the elongation phase of transcription.^{[1][2][3]} In yeast, the core complex consists of five subunits: Paf1, Ctr9, Leo1, Rtf1, and Cdc73.^{[1][2]} The Paf1C plays a crucial role in regulating various co-transcriptional processes, including histone modifications, mRNA processing, and transcription termination.^{[1][2][4]}

BUR1 is a cyclin-dependent kinase (CDK) that, in complex with its cyclin partner Bur2, functions as a key regulator of transcription elongation.^{[1][3]} While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, its primary role in the context of the Paf1 complex appears to be the phosphorylation of other elongation factors.^{[1][5][6]}

The Canonical BUR1-Dependent Paf1C Recruitment Pathway

The recruitment of the Paf1 complex to elongating Pol II is a critical step for its function and is significantly influenced by the kinase activity of **BUR1**. This process is not mediated by a direct interaction between **BUR1** and Paf1C, but rather through an intermediary factor, the Spt5 subunit of the DSIF (DRB-sensitivity-inducing factor) complex.[6][7][8]

The established signaling pathway is as follows:

- **BUR1** Phosphorylates Spt5: The **BUR1**/Bur2 kinase complex phosphorylates the C-terminal repeats (CTRs) of Spt5.[6][8]
- Phospho-Spt5 Recruits Paf1C: The phosphorylated CTRs of Spt5 create a binding site for the Rtf1 subunit of the Paf1 complex.[7][9]
- Paf1C Associates with Pol II: This interaction tethers the entire Paf1 complex to the elongating Pol II machinery.[7]
- Downstream Effects: Once associated with Pol II, the Paf1 complex facilitates a cascade of histone modifications, most notably the monoubiquitination of histone H2B on lysine 123 (H2Bub1) by the Rad6/Bre1 ubiquitin ligase complex.[1][4] This modification is a prerequisite for subsequent methylation of histone H3 at lysines 4 and 79 (H3K4me and H3K79me), which are hallmarks of active transcription.[1]



[Click to download full resolution via product page](#)

Figure 1: BUR1-Dependent Paf1C Recruitment Pathway.

Alternative Paf1C Recruitment Mechanisms

While the **BUR1**-Spt5 axis is a major pathway for Paf1C recruitment, evidence suggests the existence of alternative, **BUR1**-independent mechanisms. These alternative pathways highlight the multifaceted nature of transcriptional regulation and provide potential avenues for therapeutic intervention that bypass the **BUR1** kinase.

- **Transcription Activator-Mediated Recruitment:** In mammalian cells, promoter-bound transcription activators can directly recruit the Paf1 complex.[10] This mechanism suggests that the initiation context of a gene can influence its subsequent elongation characteristics by dictating the association of key elongation factors.
- **Cooperative Interactions with Other Elongation Factors:** The human Paf1C has been shown to function cooperatively with the transcription elongation factor SII (TFIIS).[6][11] This synergy involves direct interactions between Paf1C and SII, as well as their cooperative binding to Pol II, suggesting a mechanism to enhance elongation efficiency on chromatin templates independent of **BUR1**-mediated phosphorylation of Spt5.
- **Interaction with the Pol II CTD:** The Paf1 complex, particularly the Cdc73 subunit, can also interact with the phosphorylated C-terminal domain (CTD) of Rpb1.[12] While **BUR1** can contribute to CTD phosphorylation, other kinases like Kin28/Cdk7 and Ctk1/Cdk12 are also involved, providing a parallel pathway for Paf1C association with the transcription machinery.

Comparative Analysis of Paf1C Recruitment Pathways

The existence of multiple recruitment pathways for the Paf1 complex suggests a sophisticated regulatory network that allows for gene-specific and context-dependent control of transcription elongation. A direct quantitative comparison of the efficacy of these pathways is challenging due to the lack of standardized experimental data in the literature. However, a qualitative comparison is presented below.

Feature	BUR1-Dependent Pathway	Transcription Activator-Mediated Pathway	SII/TFIIS Cooperative Pathway
Recruitment Signal	Phosphorylation of Spt5 CTRs by BUR1	Binding of specific transcription factors to promoter/enhancer elements	Presence of SII/TFIIS in the elongation complex
Key Interacting Partner	Phosphorylated Spt5	Transcription Activators	SII/TFIIS
Generality	Appears to be a general mechanism for Pol II transcribed genes	Gene-specific, dependent on the presence of specific activators	Likely widespread, but functional synergy may be context-dependent
Downstream Consequences	Facilitates H2B ubiquitination and subsequent histone methylations	May influence promoter-proximal pausing and elongation rate	Enhances elongation through chromatin

Table 1: Qualitative Comparison of Paf1C Recruitment Pathways

Quantitative Data on Paf1C-BUR1 Interaction and Function

Obtaining precise quantitative data for protein-protein interactions and their functional consequences within a cellular context is inherently challenging. While the literature provides strong qualitative evidence for the Paf1C-**BUR1** functional axis, precise quantitative values are not consistently reported. The following table summarizes the available information and highlights areas where further quantitative investigation is needed.

Parameter	Experimental Value	Comments
Binding Affinity (Kd) of Rtf1 to phospho-Spt5	Not consistently reported	The interaction is known to be direct and phosphorylation-dependent. The lack of a reported Kd value is a significant knowledge gap.
Change in Paf1C Chromatin Occupancy upon BUR1 inhibition	Significant reduction	ChIP experiments show a clear decrease in Paf1C association with transcribed regions in BUR1 mutant or inhibited cells, but precise fold-changes vary between studies and target genes. [1] [3]
Change in H2B Monoubiquitination upon BUR1 inhibition	Significant reduction	As Paf1C is required for H2Bub1, inhibition of BUR1 leads to a decrease in this histone mark. Quantitative mass spectrometry would be required for precise quantification.
Effect on Transcription Elongation Rate	Decreased	Loss of Paf1C function, which is downstream of BUR1, leads to a reduced Pol II elongation rate. [13] [14] Quantitative in vitro transcription assays could provide more precise measurements.

Table 2: Summary of Quantitative Data (or lack thereof) for the Paf1C-**BUR1** Pathway

Key Experimental Protocols

The study of the Paf1C-**BUR1** interaction relies on a variety of molecular biology techniques. Below are detailed protocols for two key experiments: Co-Immunoprecipitation (Co-IP) to

assess protein-protein interactions and Chromatin Immunoprecipitation (ChIP) to determine the genomic localization of these factors.

Co-Immunoprecipitation of Paf1 Complex Subunits with Spt5

This protocol is designed to determine if a subunit of the Paf1 complex (e.g., Rtf1) interacts with Spt5 in vivo.

Experimental Workflow:



[Click to download full resolution via product page](#)

Figure 2: Co-Immunoprecipitation Experimental Workflow.

Materials:

- Yeast strain expressing a tagged version of the bait protein (e.g., Rtf1-TAP) and the potential interacting partner (Spt5).
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.1% NP-40, protease inhibitors).
- Glass beads (0.5 mm).
- Antibody-coupled magnetic beads (e.g., IgG-sepharose for TAP tag).
- Wash Buffer (same as Lysis Buffer).
- Elution Buffer (e.g., SDS-PAGE sample buffer).
- Antibodies for Western blotting (anti-TAP, anti-Spt5).

Procedure:

- **Cell Culture and Harvest:** Grow yeast cells to mid-log phase ($OD_{600} \approx 0.8-1.0$). Harvest cells by centrifugation at $3,000 \times g$ for 5 minutes.
- **Cell Lysis:** Resuspend the cell pellet in ice-cold Lysis Buffer. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing or bead beating for 5-10 cycles of 1 minute on, 1 minute on ice.
- **Clarification of Lysate:** Centrifuge the lysate at $16,000 \times g$ for 15 minutes at $4^{\circ}C$ to pellet cell debris. Transfer the supernatant to a new tube.
- **Immunoprecipitation:** Add the antibody-coupled magnetic beads to the clarified lysate. Incubate for 2-4 hours at $4^{\circ}C$ with gentle rotation.
- **Washing:** Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
- **Elution:** After the final wash, remove all residual wash buffer. Add 50 μL of 2x SDS-PAGE sample buffer to the beads and boil for 5 minutes to elute the protein complexes.
- **Western Blot Analysis:** Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the tagged bait protein and the suspected interacting partner.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is used to determine the occupancy of a Paf1 complex subunit at a specific gene locus and how this is affected by **BUR1** activity.

Experimental Workflow:



[Click to download full resolution via product page](#)

Figure 3: Chromatin Immunoprecipitation Workflow.

Materials:

- Yeast strains (wild-type and **bur1** mutant or strain with an inhibitable **bur1-as** allele).
- Formaldehyde (37%).
- Glycine (2.5 M).
- Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).
- Sonicator.
- Antibody against a Paf1C subunit (e.g., anti-Paf1).
- Protein A/G magnetic beads.
- Wash Buffers (low salt, high salt, LiCl wash).
- Elution Buffer (1% SDS, 0.1 M NaHCO₃).
- Proteinase K.
- qPCR primers for target gene regions and a control region.

Procedure:

- Cross-linking: Grow yeast cultures to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
- Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody against the Paf1C subunit overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2 hours.

- **Washing:** Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.
- **DNA Purification:** Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.
- **qPCR Analysis:** Perform quantitative PCR using primers specific for the gene of interest and a negative control region. Calculate the enrichment of the Paf1C subunit at the target locus relative to the input and the negative control.

Conclusion and Future Directions

The interaction between the Paf1 complex and the **BUR1** kinase is a cornerstone of our understanding of transcription elongation and its coupling to chromatin modification. While the **BUR1-Spt5-Paf1C** axis represents a major pathway for Paf1C recruitment, the existence of alternative mechanisms underscores the complexity and robustness of gene regulation. For drug development professionals, targeting these interactions presents opportunities for therapeutic intervention in diseases where transcriptional dysregulation is a key feature, such as cancer.

Future research should focus on obtaining more quantitative data to build more precise models of these interactions. Determining the binding affinities of the key players, quantifying the changes in protein levels and modifications upon perturbation of the system, and elucidating the gene-specific utilization of different Paf1C recruitment pathways will be crucial for a complete understanding of this fundamental biological process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Co-immunoprecipitation in Yeast [en.bio-protocol.org]
- 2. Studying Protein–Protein Interactions in Budding Yeast Using Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 3. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation in Yeast [bio-protocol.org]
- 5. pnas.org [pnas.org]
- 6. Phosphorylation of the transcription elongation factor Spt5 by yeast Bur1 kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying Protein-Protein Interactions in Budding Yeast Using Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Paf1 Complex: a keystone of nuclear regulation operating at the interface of transcription and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spt5 Phosphorylation and the Rtf1 Plus3 Domain Promote Rtf1 Function through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RNA polymerase-associated factor 1 complex (Paf1C) directly increases the elongation rate of RNA polymerase I and is required for efficient regulation of rRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. CHROMATIN IMMUNOPRECIPITATION (CHIP) PROTOCOL FOR YEAST (Meluh) – Tapia Lab | CSUCI [tapialab.cikeys.com]
- 13. Paf1C regulates RNA polymerase II progression by modulating elongation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- To cite this document: BenchChem. [A Comparative Guide to the Paf1 Complex's Interaction with BUR1 Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542163#analysis-of-the-paf1-complex-s-interaction-with-bur1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com